molecular formula C12H16INO B14797356 2-(5-Iodo-2-methoxyphenyl)piperidine CAS No. 383128-46-9

2-(5-Iodo-2-methoxyphenyl)piperidine

Cat. No.: B14797356
CAS No.: 383128-46-9
M. Wt: 317.17 g/mol
InChI Key: CRLPGZGXLPTONJ-UHFFFAOYSA-N
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Description

2-(5-Iodo-2-methoxyphenyl)piperidine is a synthetic piperidine derivative featuring a substituted phenyl ring at the 2-position of the piperidine scaffold. The phenyl ring is further substituted with a methoxy group at the 2-position and an iodine atom at the 5-position.

Properties

CAS No.

383128-46-9

Molecular Formula

C12H16INO

Molecular Weight

317.17 g/mol

IUPAC Name

2-(5-iodo-2-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16INO/c1-15-12-6-5-9(13)8-10(12)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3

InChI Key

CRLPGZGXLPTONJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)I)C2CCCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Iodo-2-methoxyphenyl)piperidine can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, short reaction times, and mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of multi-component reactions and ionic liquids in the synthesis of piperidine derivatives suggests that similar approaches could be scaled up for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Iodo-2-methoxyphenyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) and potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(5-Iodo-2-methoxyphenyl)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Iodo-2-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, such as the serotonin and dopamine pathways, to exert its effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Halogen-Substituted Piperidine Derivatives

Compound Name Substituents (Phenyl Ring) Piperidine Modification Key Properties/Findings
2-(5-Iodo-2-methoxyphenyl)piperidine 5-Iodo, 2-methoxy None High lipophilicity (logP ~3.2); potential CNS activity due to iodine’s polarizability
2-(4-Chloro-3-methoxyphenyl)piperidine 4-Chloro, 3-methoxy None Lower logP (~2.8); reduced metabolic stability compared to iodo analog
2-(5-Bromo-2-methoxyphenyl)piperidine 5-Bromo, 2-methoxy None Intermediate lipophilicity (logP ~3.0); higher cytotoxicity in vitro

Key Insight: The iodine atom in this compound enhances lipophilicity and may improve blood-brain barrier permeability compared to chloro or bromo analogs.

Methoxy-Substituted Piperidine Derivatives

Compound Name Substituents (Phenyl Ring) Piperidine Modification Key Properties/Findings
2-(2-Methoxy-5-methylphenyl)piperidine 2-Methoxy, 5-methyl None Lower molecular weight (265.3 g/mol); improved aqueous solubility (~12 mg/mL)
2-(5-Ethoxy-2-methoxyphenyl)piperidine 5-Ethoxy, 2-methoxy None Increased steric bulk reduces binding affinity to σ1 receptors by 40% vs. iodo analog

Key Insight : The methoxy group at the 2-position is critical for maintaining planar geometry, but bulkier substituents (e.g., ethoxy) at the 5-position disrupt optimal receptor interactions observed in the iodo variant .

Hybrid Piperidine-Triazole Compounds

From , hybrid molecules such as 2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide (7a) demonstrate:

  • Structural Divergence : Incorporation of a sulfonyl-triazole moiety increases polarity (logP ~1.9) but reduces CNS penetration compared to this compound.
  • Synthetic Efficiency : Microwave-assisted synthesis of hybrid compounds yields >85% purity in 2 hours vs. 12 hours for conventional methods .

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